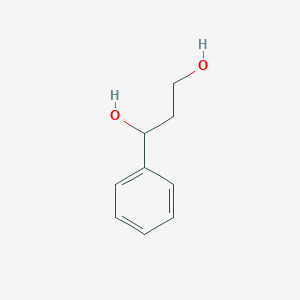

1-Phenylpropane-1,3-diol

Overview

Description

1-Phenylpropane-1,3-diol is a natural product found in Peniophora polygonia . It is also known as 1-Phenyl-1,3-propanediol .

Synthesis Analysis

The synthesis of this compound involves several steps. A stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-phenylpropane-1,2-diol from inexpensive starting substrates, benzaldehyde and acetaldehyde, was explored . The synthesis involves selective nosylation on the primary alcohol of this compound using 4-nitrobenzenesulfonyl chloride, subsequent diisopropylamine substitution, and Friedel-Crafts alkylation using aqueous perchloric acid .

Molecular Structure Analysis

The molecular formula of this compound is C9H12O2 . The structures and stabilities of the isolated 1,3-propanediol (PDL) monomers and dimers, and their monohydrates were investigated .

Chemical Reactions Analysis

The stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-phenylpropane-1,2-diol from inexpensive starting substrates, benzaldehyde and acetaldehyde, was explored . The acetaldehyde excess of 300% in the sequential one-pot multi-enzyme system gave the best results regarding the conversion and productivity .

Scientific Research Applications

Asymmetric Addition Catalyst

1-Phenylpropane-1,3-diol derivatives have been employed as catalysts in asymmetric synthesis. For example, cyclic and bicyclic 1,3-diols, including derivatives of this compound, have been utilized as catalysts in the asymmetric addition of diethylzinc to aromatic aldehydes. This process has led to high enantiomeric excesses of chiral alcohols (Sarvary, Wan, & Frejd, 2002).

Synthesis of Chiral Compounds

This compound is integral in the synthesis of chiral compounds. For instance, 2-phenylpropane-1,3-diol has been synthesized using a method involving ethyl-2-phenylacetate and other materials, achieving high purity and yield. This synthesis plays a crucial role in producing chiral intermediates for various applications (Zhang Xiu-qin, 2009).

Conversion into Oxetanes

Derivatives of this compound have been converted into oxetanes, a class of four-membered cyclic ethers. This conversion involves a series of reactions including the treatment with acetyl bromide, leading to stereospecific transformations (Aftab et al., 2000).

Enzymatic Synthesis

This compound and its isomers can be synthesized enzymatically. A stereoselective enzymatic process has been developed to synthesize all stereoisomers of 1-phenylpropane-1,2-diol, demonstrating the potential of biocatalysis in producing these compounds (Kihumbu, Stillger, Hummel, & Liese, 2002).

Interaction with Other Compounds

This compound derivatives interact with other compounds in various chemical reactions. For instance, 1-phenylpropane-1,2-dione reacts with urea to form bicyclic and spiro-compounds, which has implications for understanding the reactivity and potential applications of these derivatives (Butler, Hussain, & Leitch, 1980).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes such as pancreatic lipase .

Mode of Action

It’s known that phenylpropanoids, a class of compounds to which 1-phenylpropane-1,3-diol belongs, can undergo electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .

Biochemical Pathways

This compound is part of the phenylpropanoid class of compounds, which are synthesized by plants from phenylalanine or tyrosine through a series of enzymatic reactions . Phenylpropanoids contribute to all aspects of plant responses toward biotic and abiotic stimuli . They are key mediators of the plants’ resistance toward pests and are indicators of plant stress responses upon variation of light or mineral treatment .

Pharmacokinetics

Its molecular weight is 15219 g/mol , which may influence its absorption and distribution in the body.

Result of Action

It has been shown to be an inhibitor of pancreatic lipase and porcine pancreatic lipase with a potency similar to that of orlistat . This suggests that it may have potential applications in the treatment of conditions like obesity.

Safety and Hazards

1-Phenylpropane-1,3-diol may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name |

1-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVFYOSEKOTFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341285 | |

| Record name | 1-Phenyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4850-49-1 | |

| Record name | 1-Phenyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-4-methyl-2-[(2-methylphenyl)methylthio]quinazoline](/img/structure/B1205165.png)

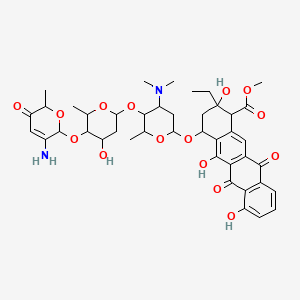

![Methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1205166.png)

![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)

![2-[(11S,13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1205182.png)